molecular formula C4H2Br2MgS B220416 Neohalicholactone CAS No. 124190-21-2

Neohalicholactone

Cat. No. B220416
CAS RN: 124190-21-2
M. Wt: 334.4 g/mol
InChI Key: BTDSTEQIFQUGOV-HQAQAYCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neohalicholactone is a natural product that is found in the Halichondria genus of marine sponges. It is a member of the family of halicholactones, which are known for their potent biological activities. This compound has been the subject of much scientific research due to its potential applications in the fields of medicine and drug discovery.

Mechanism of Action

The mechanism of action of neohalicholactone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of a protein called NF-kappaB, which is involved in the regulation of inflammation and immune responses. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in laboratory experiments. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of neohalicholactone for laboratory experiments is its potent biological activity. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new drugs to treat them. However, one limitation of this compound is its relatively complex structure, which can make it difficult to synthesize in large quantities. This can limit its availability for research purposes.

Future Directions

There are many potential future directions for research on neohalicholactone. One area of interest is the development of new drugs based on the compound's structure and biological activity. Another area of interest is the study of its mechanism of action, which could help to identify new targets for drug development. Additionally, research could be focused on developing more efficient methods for synthesizing the compound, which would make it more widely available for laboratory experiments.

Synthesis Methods

Neohalicholactone can be synthesized in the laboratory through a multi-step process that involves the use of various chemical reagents. The process typically begins with the isolation of the natural product from the marine sponge, followed by purification and structural elucidation. Once the structure of the compound has been determined, synthetic routes can be developed to produce the compound in larger quantities.

Scientific Research Applications

Neohalicholactone has been the subject of much scientific research due to its potential applications in the fields of medicine and drug discovery. It has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. These properties make it a promising candidate for the development of new drugs to treat a variety of diseases.

properties

CAS RN

124190-21-2

Molecular Formula

C4H2Br2MgS

Molecular Weight

334.4 g/mol

IUPAC Name

(2S,4Z)-2-[(2R)-2-[(1R,2E,4R,6E)-1,4-dihydroxynona-2,6-dienyl]cyclopropyl]-3,6,7,8-tetrahydro-2H-oxonin-9-one

InChI

InChI=1S/C20H30O4/c1-2-3-6-9-15(21)12-13-18(22)16-14-17(16)19-10-7-4-5-8-11-20(23)24-19/h3-4,6-7,12-13,15-19,21-22H,2,5,8-11,14H2,1H3/b6-3+,7-4-,13-12+/t15-,16-,17?,18-,19+/m1/s1

InChI Key

BTDSTEQIFQUGOV-HQAQAYCDSA-N

Isomeric SMILES

CC/C=C/C[C@H](/C=C/[C@H]([C@@H]1CC1[C@@H]2C/C=C\CCCC(=O)O2)O)O

SMILES

CCC=CCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O

Canonical SMILES

CCC=CCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O

synonyms

neohalicholactone

Origin of Product

United States

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